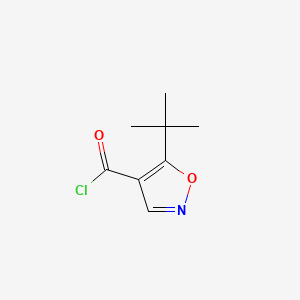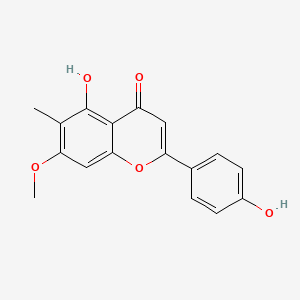
3-Bromomethcathinon (Hydrochlorid)
Übersicht
Beschreibung
- Die chemische Formel für 3-BMC lautet C₁₀H₁₂BrNO • HCl mit einem Molekulargewicht von 278,6 g/mol.
3-Bromomethcathinon: ist eine Designer-Droge, die in Produkten gefunden wurde, die als Badesalze oder Pflanzennahrung vermarktet werden.
Herstellungsmethoden
Synthesewege: Spezifische Synthesewege für 3-BMC sind nicht umfassend dokumentiert, es wird jedoch angenommen, dass es durch Modifikationen der Cathinonstruktur synthetisiert wird.
Industrielle Produktion: Informationen über die Produktionsmethoden im industriellen Maßstab sind aufgrund ihrer illegalen Natur begrenzt.
Wissenschaftliche Forschungsanwendungen
Chemie: 3-BMC dient als Modellverbindung für die Untersuchung synthetischer Cathinone und deren Derivate.
Biologie: Die Forschung kann sich mit den Auswirkungen auf Neurotransmittersysteme oder zelluläre Prozesse befassen.
Medizin: Es liegen begrenzte Daten vor, aber es könnte relevant sein, um die Toxizität im Zusammenhang mit Stimulanzien zu verstehen.
Industrie: Aufgrund ihrer illegalen Natur wird sie nicht häufig industriell verwendet.
Wirkmechanismus
- Der genaue Mechanismus, durch den 3-BMC seine Wirkung ausübt, ist noch unklar. Es ist wahrscheinlich, dass es mit Monoamin-Transportern (z. B. Dopamin, Serotonin, Noradrenalin) interagiert, ähnlich wie andere Cathinone.
Wirkmechanismus
Target of Action
The primary targets of 3-BMC are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in mood regulation and the body’s response to stress.
Mode of Action
3-BMC acts as a serotonin and norepinephrine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, 3-BMC increases their concentration in the synaptic cleft, leading to prolonged neurotransmitter action.
Biochemische Analyse
Biochemical Properties
3-Bromomethcathinone (hydrochloride) is known to act as a serotonin and norepinephrine reuptake inhibitor . This means it interacts with the serotonin and norepinephrine transporters, proteins that are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the neuron. By inhibiting these transporters, 3-Bromomethcathinone (hydrochloride) increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing their signaling .
Cellular Effects
The increased serotonin and norepinephrine signaling caused by 3-Bromomethcathinone (hydrochloride) can have various effects on cells. For neurons, this can lead to increased excitability and altered firing patterns. In other cell types, these neurotransmitters can influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Bromomethcathinone (hydrochloride) exerts its effects by binding to the serotonin and norepinephrine transporters and inhibiting their function . This prevents the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft and enhanced signaling .
Metabolic Pathways
It is known that synthetic cathinones are typically metabolized in the liver, often through pathways involving the cytochrome P450 enzymes .
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes for 3-BMC are not widely documented, it is likely synthesized through modifications of the cathinone structure.
Industrial Production: Information on industrial-scale production methods is limited due to its illicit nature.
Analyse Chemischer Reaktionen
Reaktionen: 3-BMC kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Die spezifisch gebildeten Produkte hängen von den Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Andere synthetische Cathinone, wie Mephedron, Methcathinon und Methylon, weisen strukturelle Ähnlichkeiten mit 3-BMC auf.
Einzigartigkeit: Die Bromsubstitution in 3-BMC unterscheidet es von anderen Cathinonen.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVECYNAJJZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676487-42-6 | |
| Record name | 3-Bromomethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676487426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BROMOMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK47N4W2NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)





